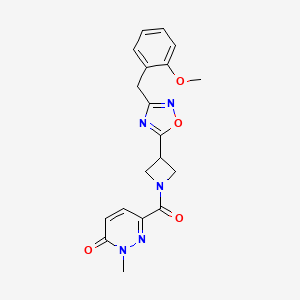
6-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H21N5O3 with a molecular weight of approximately 399.5 g/mol. The structure includes multiple pharmacophoric elements such as oxadiazole and pyridazine rings, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₃ |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 1396747-76-4 |
Anticancer Properties
Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer activity. For instance, a study evaluated the anti-proliferative effects of various pyridazinone derivatives against human colon carcinoma cells (HCT116). The results demonstrated that certain compounds showed promising cytotoxic effects, suggesting that the presence of the pyridazinone moiety contributes to their anticancer potential .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxadiazole and pyridazine components may interact with specific biological targets involved in cancer cell proliferation and survival pathways. For instance, some oxadiazole derivatives have been shown to inhibit PD-L1, a protein that plays a critical role in immune evasion by tumors .
Case Studies
- In Vitro Studies : A series of synthesized pyridazinone derivatives were tested for their ability to inhibit cell growth in HCT116 cells. The most active derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-cancer activity .
- In Vivo Studies : In animal models, certain derivatives demonstrated significant tumor growth inhibition compared to controls. These studies suggest that modifications to the chemical structure can enhance efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .
Eigenschaften
IUPAC Name |
6-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-23-17(25)8-7-14(21-23)19(26)24-10-13(11-24)18-20-16(22-28-18)9-12-5-3-4-6-15(12)27-2/h3-8,13H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFWATYLYVABNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














